molecular formula C6I4S2 B1621791 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene CAS No. 883107-42-4

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene

Cat. No.: B1621791
CAS No.: 883107-42-4
M. Wt: 643.8 g/mol
InChI Key: AGXPJITWRHKFFT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene serves as a versatile and critical synthon in advanced materials research, particularly in the field of organic electronics. Its core value lies in the four iodine atoms, which act as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows researchers to strategically construct extended π-conjugated systems, which are the backbone of semiconducting organic molecules and polymers . These custom-designed materials are fundamental components in next-generation devices, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) . The thieno[3,2-b]thiophene core is prized for its electron-rich, rigid, and planar structure that promotes strong electron delocalization and enhances intermolecular interactions, leading to superior charge carrier mobility in final devices . Furthermore, thieno[3,2-b]thiophene derivatives have been successfully engineered into hole transport materials (HTMs) for perovskite solar cells, demonstrating their utility in extracting and transferring charge to achieve improved power conversion efficiencies . By providing multiple, symmetric sites for functionalization, this compound enables the synthesis of highly ordered, ladder-type polythienothiophenes and other complex macromolecular architectures, making it an indispensable tool for developing high-performance electronic materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetraiodothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6I4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXPJITWRHKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(S1)I)I)SC(=C2I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6I4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376302
Record name 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
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Molecular Weight

643.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883107-42-4
Record name 2,3,5,6-Tetraiodothieno[3,2-b]thiophene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
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Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene

The direct introduction of four iodine atoms onto the thieno[3,2-b]thiophene (B52689) ring represents the most straightforward approach to the target compound. This perhalogenation relies on potent iodinating agents capable of substituting at all available carbon positions.

The thieno[3,2-b]thiophene system is electron-rich and readily undergoes electrophilic substitution. nih.gov Direct iodination is a common method for introducing iodine atoms onto the thiophene (B33073) ring and its fused derivatives. A variety of iodinating agents are available for such transformations, including molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net For instance, the iodination of 3,6-dimethylthieno[3,2-b]thiophene (B13901749) with NIS in a chloroform-acetic acid mixture yields the 2,5-diiodo derivative. mdpi.com

The synthesis of the perbrominated analogue, 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379), provides a well-documented precedent for the full halogenation of the thieno[3,2-b]thiophene core.

The synthesis of 2,3,5,6-tetrabromothieno[3,2-b]thiophene can be achieved through the direct bromination of thieno[3,2-b]thiophene. This reaction typically employs bromine as the halogenating agent in a solvent system such as a mixture of acetic acid and chloroform. The use of a controlled reaction medium is crucial for managing the reactivity of bromine and ensuring the complete substitution of all four hydrogen atoms on the thiophene rings.

For larger-scale preparations of perhalogenated thieno[3,2-b]thiophenes, alternative starting materials can be advantageous. One reported method for the large-scale synthesis of 2,3,5,6-tetrabromothieno[3,2-b]thiophene involves the bromination of thieno[3,2-b]thiophene-2-carboxylic acid with bromine in a mixture of water and acetic acid. This approach can offer advantages in terms of handling and purification on a larger scale.

Analogous Halogenation Protocols for Full Substitution (e.g., Bromination)

Precursor Synthesis for the Thieno[3,2-b]thiophene Core.mdpi.comnih.govresearchgate.net

The synthesis of the target tetraiodo compound is contingent on the availability of the parent thieno[3,2-b]thiophene heterocycle. Several multistep synthetic routes have been developed to construct this core structure from readily available starting materials. mdpi.comnih.govresearchgate.net

A common and established method for the synthesis of the thieno[3,2-b]thiophene core begins with 3-bromothiophene (B43185). nih.gov One such route involves the preparation of thieno[3,2-b]thiophene-2-carboxylic acid from 3-bromothiophene, which is then converted to thieno[3,2-b]thiophene. nih.gov Alternative strategies include cascade cyclization reactions of alkynyl diol derivatives to form the fused ring system. mdpi.com Another approach involves the reaction of 3-nitrothiophenes containing carbonyl fragments, which undergo nucleophilic aromatic substitution of the nitro group with thiolates to construct the thieno[3,2-b]thiophene skeleton. researchgate.net

Step-Efficient Protocols and Recent Advancements in Core Formation

Historically, the synthesis of the thieno[3,2-b]thiophene core often started from commercially available 3-bromothiophene, proceeding through a multi-step sequence involving lithiation, reaction with sulfur, and subsequent cyclization reactions. ossila.commdpi.com For example, a typical method involves reacting 3-bromothiophene with n-butyllithium, sulfur powder, and other reagents over four or more steps to obtain the desired product. mdpi.com

More recent and efficient strategies have been developed to streamline the synthesis. One notable advancement is the cascade cyclization of alkynyl diol derivatives. mdpi.com This protocol allows for the creation of multisubstituted thieno[3,2-b]thiophenes in moderate to good yields through a bisulfur cyclization process. mdpi.com Another innovative approach involves the construction of the thieno[3,2-b]thiophene framework from 3-nitrothiophenes that contain carbonyl groups at the C-2 and C-5 positions. researchgate.net This method proceeds via nucleophilic aromatic substitution of the nitro group with thiolates, followed by a Dieckman condensation to form the fused ring system. researchgate.net

These modern methods offer significant advantages in terms of step economy and yield, facilitating broader access to the thieno[3,2-b]thiophene core for further research and application. mdpi.com

Post-Synthetic Functionalization and Derivatization Strategies

This compound is a key intermediate that is typically prepared through the post-synthetic halogenation of the parent thieno[3,2-b]thiophene core. While direct and detailed synthetic procedures for the tetraiodo derivative are not extensively published in peer-reviewed literature, the synthesis of its close analogue, 2,3,5,6-tetrabromothieno[3,2-b]thiophene, is well-documented and provides a clear procedural basis. This process involves the full bromination of thieno[3,2-b]thiophene or its carboxylic acid derivative using bromine as the oxidizing agent. ossila.com The resulting tetra-halogenated scaffold is highly activated for a variety of subsequent cross-coupling reactions, enabling the introduction of diverse functional groups at all four positions of the core.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bonds in this compound are highly susceptible to palladium-catalyzed cross-coupling reactions. This reactivity allows for the programmed synthesis of precisely substituted thieno[3,2-b]thiophene derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between organohalides and boronic acids or their esters. nih.govresearchgate.net This reaction is particularly effective for the full functionalization of the tetra-halogenated thieno[3,2-b]thiophene core. Starting from 2,3,5,6-tetrabromothieno[3,2-b]thiophene, which serves as a reactive analogue to the tetraiodo compound, it is possible to synthesize tetra-arylated derivatives. core.ac.ukvjs.ac.vn These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, to couple the thienothiophene core with various arylboronic acids, leading to highly conjugated, star-shaped molecules with potential applications in organic electronics. core.ac.uknih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Thieno[3,2-b]thiophene

Starting MaterialCoupling PartnerCatalyst SystemProductReference
2,3,5,6-Tetrabromothieno[3,2-b]thiophenePhenylboronic acidPd(PPh₃)₄ / Base2,3,5,6-Tetraphenylthieno[3,2-b]thiophene core.ac.uk
2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene4-dodecyl-phenylboronic acidPd(PPh₃)₄ / THF2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene nih.gov

The Stille coupling reaction provides an alternative and highly versatile route for C-C bond formation, reacting organohalides with organostannane compounds in the presence of a palladium catalyst. nih.govwiley-vch.delibretexts.org This method is valued for its tolerance of a wide variety of functional groups and its use in creating complex organic structures. wiley-vch.deresearchgate.net While specific examples starting from this compound are not prevalent in the literature, the reaction is broadly applied to other halogenated thienothiophenes. For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with tributyl(thiophen-2-yl)stannane to synthesize 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573). nih.gov This highlights the utility of the Stille reaction in extending the conjugation of the thienothiophene core. nih.govrsc.org

Table 2: Example of Stille Coupling on a Halogenated Thieno[3,2-b]thiophene

Starting MaterialCoupling PartnerCatalyst SystemSolventProductReference
2,5-Dibromothieno[3,2-b]thiopheneTributyl(thiophen-2-yl)stannanePd(PPh₃)₄DMF2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene nih.gov

The Sonogashira coupling is the premier method for introducing alkynyl (acetylene-based) groups onto an aromatic or vinyl halide. libretexts.orgorganic-chemistry.org The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an organohalide. libretexts.orgorganic-chemistry.org This reaction has been successfully applied to di-iodinated thieno[3,2-b]thiophene derivatives to create di-alkynylated products. mdpi.comresearchgate.net For example, 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene reacts with ethynylbenzene in the presence of PdCl₂(PPh₃)₂ and CuI to yield 3,6-dimethyl-2,5-bis(phenylethynyl)thieno[3,2-b]thiophene. mdpi.com This demonstrates a direct pathway to synthesizing linear, rigid structures with extended π-systems based on the thienothiophene core. urfu.ruresearchgate.net

Table 3: Example of Sonogashira Coupling on a Halogenated Thieno[3,2-b]thiophene

Starting MaterialCoupling PartnerCatalyst SystemConditionsProductReference
2,5-Diiodo-3,6-dimethylthieno[3,2-b]thiopheneEthynylbenzenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF, 60 °C, 12 h3,6-Dimethyl-2,5-bis(phenylethynyl)thieno[3,2-b]thiophene mdpi.com

Direct C-H Arylation Methods for Site-Selective Functionalization

A more modern and atom-economical alternative to traditional cross-coupling reactions is the direct C-H arylation. nih.govthieme-connect.com This method avoids the need for pre-functionalization (i.e., halogenation) of the thienothiophene core, instead activating the C-H bonds directly for coupling with aryl halides. nih.govresearchgate.netrsc.org Research has shown that mono-, di-, tri-, and even tetra-arylated thieno[3,2-b]thiophenes can be synthesized using a phosphine-free Pd(OAc)₂/KOAc catalyst system. nih.gov The site-selectivity of the arylation can be controlled by the electronic properties and steric bulk of the substituents already present on the ring. nih.govresearchgate.net For instance, the direct arylation of thieno[3,2-b]thiophene with 4-bromoacetophenone can lead to the formation of 2,3,5,6-tetra(4-acetylphenyl)thieno[3,2-b]thiophene, demonstrating a powerful method for achieving full functionalization without relying on a tetra-halogenated intermediate. researchgate.netresearchgate.net

Control of Regioselectivity in Halogenation and Subsequent Functionalization

The control of regioselectivity during the functionalization of the thieno[3,2-b]thiophene core is paramount for tailoring the properties of the resulting materials. Starting from a perhalogenated derivative like this compound, the inherent differences in the reactivity of the α- and β-positions can be harnessed to direct the introduction of new functional groups in a predictable manner.

Research on the closely related 2,3,5,6-tetrabromothieno[3,2-b]thiophene has demonstrated the feasibility of highly regioselective sequential functionalization. hnue.edu.vn Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been shown to proceed with high selectivity at the more reactive 2- and 5-positions. hnue.edu.vn

For instance, the Suzuki cross-coupling of 2,3,5,6-tetrabromothieno[3,2-b]thiophene with one equivalent of an arylboronic acid derivative selectively yields the 2-aryl-3,5,6-tribromothieno[3,2-b]thiophene. A second Suzuki coupling can then introduce another aryl group at the 5-position, affording a 2,5-diaryl-3,6-dibromothieno[3,2-b]thiophene. This stepwise functionalization highlights the ability to introduce different substituents at the two α-positions.

Furthermore, sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions on 2,3,5,6-tetrabromothieno[3,2-b]thiophene have been successfully employed to synthesize 2-aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophenes with high regioselectivity. hnue.edu.vn The initial Suzuki coupling occurs at one of the α-positions, and the subsequent Heck reaction proceeds at the remaining α-position. This methodology provides access to unsymmetrically substituted thieno[3,2-b]thiophenes, which are valuable building blocks for complex molecular architectures.

Table 2: Regioselective Functionalization of 2,3,5,6-Tetrabromo-thieno[3,2-b]thiophene via Palladium-Catalyzed Cross-Coupling Reactions

Starting MaterialReactionReagents and ConditionsProductRegioselectivityReference
2,3,5,6-Tetrabromothieno[3,2-b]thiopheneSuzuki CouplingArylboronic acid, Pd catalyst2-Aryl-3,5,6-tribromothieno[3,2-b]thiopheneSelective at C-2 hnue.edu.vn
2-Aryl-3,5,6-tribromothieno[3,2-b]thiopheneSuzuki CouplingAryl'boronic acid, Pd catalyst2-Aryl-5-aryl'-3,6-dibromothieno[3,2-b]thiopheneSelective at C-5 hnue.edu.vn
2-Aryl-3,5,6-tribromothieno[3,2-b]thiopheneHeck CouplingAlkene, Pd catalyst2-Aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiopheneSelective at C-5 hnue.edu.vn

Given the higher reactivity of the C-I bond in palladium-catalyzed reactions compared to the C-Br bond, it is highly probable that this compound would exhibit similar or even enhanced regioselectivity in these transformations. The use of a tetraiodo-scaffold would likely allow for milder reaction conditions and potentially higher yields.

The ability to selectively functionalize the α-positions while leaving the β-positions halogenated provides a powerful tool for creating cruciform or other extended π-conjugated systems. The remaining C-I bonds at the 3- and 6-positions can be subjected to a second set of functionalization reactions, leading to fully substituted thieno[3,2-b]thiophene derivatives with a precisely controlled arrangement of substituents. This level of control is essential for the rational design of organic electronic materials with optimized charge transport and photophysical properties.

Advanced Spectroscopic and Structural Characterization in Research Context

Elucidation of Molecular and Electronic Structure

The substitution of the thieno[3,2-b]thiophene (B52689) core with four iodine atoms significantly influences its structural and electronic characteristics. The following sections detail the key analytical methods used to elucidate these features.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For thieno[3,2-b]thiophene derivatives, SC-XRD provides invaluable data on molecular geometry, intermolecular interactions, and packing motifs, which are fundamental to their material properties. mdpi.comrsc.org Although a specific crystal structure for "2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene" is not widely published, analysis of related structures provides a strong basis for understanding its expected solid-state behavior.

Table 1: Expected Torsional Angles in Thieno[3,2-b]thiophene Derivatives

Dihedral Angle Expected Value (°) Reference Compound Example
C-S-C-C (within thiophene (B33073) ring) ~0 Thieno[3,2-b]thiophene
C-C-C-C (at ring fusion) ~0 Thieno[3,2-b]thiophene
S-C-C-S (across the fused system) ~0 Thieno[3,2-b]thiophene

This table presents generalized expected values based on the known planarity of the thieno[3,2-b]thiophene core.

The way molecules pack in the solid state is critical for properties such as charge transport in organic semiconductors. Thieno[3,2-b]thiophene derivatives are known to form various packing motifs, including herringbone and π-stacked arrangements. uh.edu The introduction of bulky iodine atoms in "this compound" would significantly influence its supramolecular assembly. The packing is often driven by a combination of van der Waals forces and more specific noncovalent interactions. uh.edu In many halogenated aromatic compounds, halogen bonding plays a crucial role in directing the crystal packing. mdpi.comrsc.org

Noncovalent interactions are key to the formation of stable supramolecular architectures. ossila.com In thieno[3,2-b]thiophene derivatives, short sulfur-sulfur (S···S) contacts are a common feature, contributing to the stability of the crystal lattice and influencing electronic communication between adjacent molecules. researchgate.net

For "this compound," the presence of iodine atoms introduces the likelihood of strong halogen bonding (I···I or I···S interactions). Halogen bonding is a directional, noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as another halogen or a heteroatom). mdpi.comrsc.org These interactions can be highly directional and are often a determining factor in the resulting crystal packing, potentially leading to well-ordered structures. mdpi.com

Table 2: Common Noncovalent Interactions in Halogenated Thienothiophenes

Interaction Type Typical Distance (Å) Significance
S···S Contacts 3.4 - 3.7 Facilitates intermolecular electronic coupling.
Halogen Bonding (I···I) < 3.96 (sum of vdW radii) Directs supramolecular assembly.
Halogen Bonding (I···S) < 4.0 (sum of vdW radii) Influences crystal packing and stability.
π-π Stacking 3.3 - 3.8 Contributes to charge transport pathways.

This table provides typical ranges for noncovalent interactions observed in related structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of organic compounds. For "this compound," which lacks protons, ¹³C NMR would be the primary NMR technique for structural elucidation.

The ¹³C NMR spectrum is expected to show a limited number of signals due to the molecule's symmetry. The chemical shifts of the carbon atoms would be significantly influenced by the electron-withdrawing and heavy atom effects of the directly bonded iodine atoms. The purity of the compound can also be readily assessed, as impurities would likely give rise to additional peaks in the spectrum. While specific experimental data for this compound is scarce, data from related bromo- and other substituted thienothiophenes can provide a basis for expected chemical shift regions. nih.govrsc.org

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale
C2, C3, C5, C6 70 - 90 Strong shielding/heavy atom effect from iodine.
C3a, C6a (bridgehead) 140 - 150 Typical for fused aromatic carbons.

This table presents predicted chemical shift ranges based on general principles and data from analogous halogenated thiophenes.

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For "this compound" (C₆I₄S₂), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 643.81 g/mol . scribd.com

The high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of four iodine atoms (¹²⁷I is the only stable isotope) and two sulfur atoms (³²S, ³³S, ³⁴S). Electron ionization (EI) mass spectrometry would likely lead to fragmentation, with potential cleavage of the C-I bonds. The fragmentation pattern can offer clues about the stability of the molecule and the relative strengths of its chemical bonds. Techniques like MALDI-TOF have been successfully used to characterize other thieno[3,2-b]thiophene derivatives. nih.gov

Table 4: Key Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₆I₄S₂
Exact Mass 643.5671 u
Molecular Weight 643.81 g/mol
Expected M+ Peak (m/z) ~644
Major Fragmentation Pathways Loss of I, Loss of I₂

This table summarizes key mass spectrometry data based on the compound's formula.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Structural Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying their functional groups and providing a unique "fingerprint." While specific spectra for this compound are not extensively documented in public literature, its vibrational characteristics can be inferred from the analysis of its parent structure, thieno[3,2-b]thiophene, and related substituted thiophenes. iosrjournals.orgresearchgate.net

The structure of this compound is characterized by a fused bicyclic aromatic system containing two sulfur atoms and four iodine atoms attached to the carbon backbone. The key vibrational modes expected are:

C-S Stretching: The carbon-sulfur bonds within the thiophene rings typically exhibit stretching vibrations in the fingerprint region of the IR spectrum. For substituted thiophenes, these modes are often observed in the 600-850 cm⁻¹ range. iosrjournals.org

Thiophene Ring Vibrations: The C-C and C=C stretching vibrations of the thieno[3,2-b]thiophene core are expected to appear in the 1300-1550 cm⁻¹ region. iosrjournals.orgijari.org These bands are characteristic of aromatic and heteroaromatic ring systems.

C-I Stretching and Bending: The most distinctive feature would be the vibrations associated with the carbon-iodine bonds. Due to the high mass of the iodine atom, the C-I stretching frequencies are expected to be low, typically falling in the 480-610 cm⁻¹ range. The corresponding C-I bending vibrations would occur at even lower wavenumbers.

The symmetry of the molecule would also influence the IR and Raman activity of these modes. For a centrosymmetric molecule, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and assign these vibrational frequencies with greater accuracy, complementing experimental data. iosrjournals.orgresearchgate.net

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Notes
Ring C=C/C-C Stretching1300 - 1550Characteristic of the thienothiophene aromatic core. iosrjournals.org
C-S Stretching600 - 850Involves the sulfur heteroatoms in the rings. iosrjournals.org
C-I Stretching480 - 610Frequency is low due to the heavy mass of iodine.
Ring Bending/DeformationBelow 1000Complex vibrations involving the entire fused ring system.
C-I BendingBelow 400Low-frequency deformation modes.

Investigation of Electronic and Optical Properties in the Solid State and Solution

The electronic and optical characteristics of materials derived from this compound are central to their application in organic electronics. The fused thieno[3,2-b]thiophene core provides a planar, electron-rich system that facilitates π-conjugation. researchgate.net

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Band Gaps

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For conjugated systems like thieno[3,2-b]thiophene derivatives, the primary absorption bands in the UV-Vis region correspond to π-π* transitions. The position of the absorption maximum (λ_max) and the onset of the absorption edge are used to determine the optical band gap (E_g^opt), a critical parameter for semiconductor applications. nih.govnih.gov

While specific data for the tetraiodo- monomer is scarce, studies on related polymers and small molecules show that the electronic properties are highly tunable. For instance, incorporating thieno[3,2-b]thiophene into polymer backbones leads to materials with band gaps ranging from 1.2 eV to 2.8 eV, depending on the co-monomer and side-chain modifications. nih.govrsc.org The introduction of four electron-withdrawing iodine atoms onto the thieno[3,2-b]thiophene core is expected to significantly influence its electronic structure, likely leading to a red-shift in absorption compared to the unsubstituted parent molecule due to the extension of the conjugated system and orbital interactions.

Emission spectroscopy (photoluminescence) provides information about the de-excitation pathways of the molecule. Many thieno[3,2-b]thiophene-based materials are fluorescent, with potential applications in Organic Light-Emitting Diodes (OLEDs). sciforum.net The energy of the emitted light is typically lower than the absorbed light, with the difference known as the Stokes shift. rsc.org

Table 2: Optical Properties of Various Thieno[3,2-b]thiophene (TT) Based Materials

Compound/Polymerλ_max (nm)Optical Band Gap (E_g^opt) (eV)Reference
2,5-bis(phenyl)thieno[3,2-b]thiophene4152.50 nih.gov
P(2,5-BTE)-1.82 researchgate.net
Polymer with TTD acceptor-1.2 rsc.org
PorTT-T (Porphyrin-TT) Film455, 660, 7221.51 nih.gov

Cyclic Voltammetry for Electrochemical Properties and Redox Potentials

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox behavior of molecules and materials. It provides values for the oxidation and reduction potentials, which are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. nih.govsemanticscholar.org These parameters are crucial for designing efficient electronic devices, as they determine the ease of charge injection and transport.

For p-type semiconductors, a higher HOMO level (less negative value) facilitates oxidation (hole injection). For n-type semiconductors, a lower LUMO level (more negative value) facilitates reduction (electron injection). The electrochemical band gap can be calculated from the difference between the onset oxidation and reduction potentials. sciforum.net

In the context of this compound, the four strongly electron-withdrawing iodine atoms are predicted to have a profound effect, significantly lowering both the HOMO and LUMO energy levels. This would make the compound more resistant to oxidation (higher oxidation potential) compared to its non-iodinated counterpart. This property can enhance air stability, a desirable trait for organic semiconductors. nih.gov The planarity of the thieno[3,2-b]thiophene core generally promotes a more delocalized HOMO distribution in its polymers, which is beneficial for intermolecular charge hopping. ulb.ac.be

Table 3: Electrochemical Properties of Thieno[3,2-b]thiophene (TT) Based Materials

Compound/PolymerHOMO (eV)LUMO (eV)NotesReference
PorTT-T (Porphyrin-TT)-5.37-3.88Calculated from CV onset potentials. nih.gov
TTD-based Polymer&lt; -5.0~ -4.0Features a strong acceptor unit. rsc.org
D-π-A Molecule (12a)-5.32-2.22Electrochemical band gap of 3.10 eV. sciforum.net
D-π-A Molecule (12b)-5.46-2.58Electrochemical band gap of 2.88 eV. sciforum.net

Spectroelectrochemical Studies on Polymer Films for Doping Effects

Spectroelectrochemistry combines UV-Vis-NIR spectroscopy with electrochemical control, allowing for the in-situ study of a material's optical properties as its redox state is changed. This is particularly insightful for polymers derived from this compound, as it reveals the nature of charge carriers (doping) and the associated electrochromic behavior. tubitak.gov.tr

When a polymer film coated on an electrode is electrochemically oxidized (p-doped), electrons are removed from the HOMO, creating positive charge carriers known as polarons. At higher doping levels, these can combine to form spineless dications called bipolarons. The formation of these new states introduces new electronic transitions within the band gap.

Typically, this process results in:

Bleaching of the π-π transition:* The intensity of the main absorption band of the neutral polymer decreases. researchgate.net

Growth of new absorption bands: New bands appear at lower energies (longer wavelengths), often in the near-infrared (NIR) region, corresponding to the polaron and bipolaron states.

This change in the absorption spectrum results in a visible color change, a phenomenon known as electrochromism. For example, a novel polymer, PBOTT-BTD, containing a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene unit, was observed to switch from a neutral green color to a blue color in its oxidized (doped) state. pkusz.edu.cn Such studies are essential for developing materials for applications like smart windows, displays, and optical memory devices. pkusz.edu.cn

Table 4: Spectroelectrochemical Properties of a Representative Poly(thieno[3,2-b]thiophene) Derivative (PBOTT-BTD)

PropertyDescriptionReference
Color (Neutral State)Green pkusz.edu.cn
Color (Oxidized State)Blue pkusz.edu.cn
Optical Response TimeFast switching times pkusz.edu.cn
Spectral Changes on DopingDecrease in visible absorption, growth of NIR bands. pkusz.edu.cn

Computational and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the optoelectronic properties of conjugated materials. By solving approximations of the Schrödinger equation, these methods provide insight into molecular orbital energies, electron distribution, and the energies of electronic transitions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com For organic semiconductors, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO level relates to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO levels, known as the energy gap (E_gap), is a key determinant of the material's electronic and optical properties, including its chemical reactivity and stability. edu.krd

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and the ability to absorb light at longer wavelengths. edu.krdresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, can accurately predict these energy levels. For instance, calculations on a related thieno[3,2-b]thiophene (B52689) derivative, thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), determined the HOMO and LUMO levels to be -6.01 eV and -2.86 eV, respectively, resulting in an electronic band gap of 3.15 eV. dergipark.org.tr While specific DFT results for 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene are not widely published, the methodology allows for reliable prediction. The introduction of four electron-withdrawing iodine atoms onto the thieno[3,2-b]thiophene core is expected to significantly lower both the HOMO and LUMO energy levels compared to the unsubstituted parent compound, a crucial factor for its application in electronic devices.

The table below illustrates typical data obtained from DFT calculations for thienothiophene-based molecules.

CompoundHOMO (eV)LUMO (eV)Energy Gap (E_gap) (eV)Computational Method
Thieno[3,2-b]thiophene-based Molecule (Example)-6.01-2.863.15DFT/B3LYP/6-311G(d,p) dergipark.org.tr
Tetrathiafulvalene (TTF) (Gas Phase)-5.068-1.1963.872DFT/B3LYP/6-311++G edu.krd
Hypothetical this compoundPredicted LowerPredicted LowerPredicted ValueDFT

Quantum chemical modeling is essential for elucidating the mechanisms of charge transport in organic semiconductors. These materials are characterized by charge movement that occurs via "hopping" between adjacent molecules rather than through delocalized bands as in inorganic semiconductors. The efficiency of this process is highly dependent on the electronic coupling between molecules and the reorganization energy associated with a molecule changing its charge state.

For thieno[3,2-b]thiophene-based materials, computational studies reveal that the planar and rigid structure of the fused rings promotes effective π-π stacking, which is crucial for efficient charge transport. mdpi.com In polymers containing thieno[3,2-b]thiophene, calculations have suggested that the charge transport mechanism across chains is described by incoherent hopping. bohrium.com The intrinsic charge carrier mobility of materials can be evaluated using techniques like time-resolved microwave conductivity (TRMC), which measures local-scale mobility. rsc.org For example, studies on π-extended benzo-fused thieno[3,2-b]thiophenes have recorded high hole mobilities, reaching up to 4.5 cm²/V·s for a linear-shaped derivative. rsc.org The introduction of bulky iodine atoms in this compound would influence the intermolecular packing and electronic coupling, and quantum chemical models can predict these effects on charge mobility.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

While quantum mechanics describes the electronic properties of single molecules, Molecular Dynamics (MD) simulations model the collective behavior of many molecules over time. MD simulations are used to predict how molecules will pack in the solid state, a critical factor influencing bulk material properties. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions.

For polymers containing thieno[3,2-b]thiophene, specialized atomistic force fields have been developed and optimized against ab initio calculations. bohrium.com MD simulations using these force fields can predict how the molecules self-assemble into ordered structures. bohrium.com The planarity of the thieno[3,2-b]thiophene core promotes strong intermolecular interactions, such as π-π stacking and sulfur-sulfur (S-S) contacts, which drive self-assembly into well-ordered domains. researchgate.net Crystal structure analysis of a tetrathienoacene derivative shows both π-π stacking and intermolecular S-S interactions that reinforce molecular packing. researchgate.net MD simulations can model how the four iodine atoms on the this compound core will affect these interactions, potentially leading to unique packing motifs driven by halogen bonding in addition to standard π-π and S-S interactions.

Prediction of Structure-Property Relationships and Rational Material Design

A primary goal of computational chemistry in materials science is to establish clear structure-property relationships to enable the rational design of new materials. mdpi.comnih.gov By systematically modifying a core chemical structure in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis, saving significant time and resources.

For the thieno[3,2-b]thiophene family, computational studies have provided valuable insights. For example, replacing thiophene (B33073) with thieno[3,2-b]thiophene in certain polymers has been shown to extend the effective conjugation length, leading to improved charge mobility. researchgate.netrsc.org Theoretical calculations can characterize the relationship between the geometric disorder of polymer chains and the localization of excitons, revealing that low-energy excitons tend to localize in more planar regions. bohrium.com This knowledge allows for the design of molecular structures that favor planarity and ordered packing to enhance device performance. bohrium.comrsc.org

The design of this compound is itself an example of rational material design. The thieno[3,2-b]thiophene core provides a rigid, planar, and electron-rich backbone. dergipark.org.trmdpi.com The iodine atoms serve multiple purposes: they are versatile chemical handles for creating more complex structures through cross-coupling reactions, and their electron-withdrawing nature and high polarizability can be used to tune the material's electronic energy levels and intermolecular interactions. Computational modeling allows for the precise prediction of these effects, guiding the synthesis of materials optimized for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comossila.com

Applications in Organic Electronic and Optoelectronic Materials

Organic Semiconductors for Transistor Applications

The development of novel organic semiconductors is central to the advancement of organic field-effect transistors (OFETs), which are key components in flexible displays, sensors, and low-cost integrated circuits. mdpi.comnih.gov Materials derived from 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene are at the forefront of this research, enabling the creation of semiconductors with tailored properties. researchgate.netrsc.org

The performance of an OFET is intrinsically linked to the molecular structure of its semiconductor layer. Key design principles focus on maximizing charge carrier mobility and ensuring environmental stability. The thieno[3,2-b]thiophene (B52689) unit is a favored building block because its rigid, flat molecular structure promotes compact molecular packing in thin films. mdpi.com This planarity facilitates strong intermolecular π-π stacking, creating efficient pathways for charge transport. nih.gov Furthermore, the electron-rich nature of the thieno[3,2-b]thiophene core contributes to the development of stable p-type (hole-transporting) semiconductors. mdpi.com By strategically functionalizing the core—a process enabled by the tetraiodo derivative—researchers can fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport. rsc.orgresearchgate.net

The ability to modify the thieno[3,2-b]thiophene core allows for a systematic investigation of structure-property relationships. Research has shown that extending the π-conjugation of the core by adding other aromatic units, such as thiophene (B33073) or anthracene, can significantly impact charge mobility. nih.govnih.gov For instance, a theoretical study on fused-ring oligothiophenes revealed that longer molecular conjugation lengths lead to higher charge mobility; 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) was calculated to have a mobility nearly three times greater than that of 2,2-bithieno[3,2-b]thiophene. nih.gov

The type and position of substituent groups also play a critical role. Attaching electron-withdrawing groups can transform a p-type material into an n-type or ambipolar semiconductor. bohrium.com The introduction of bulky or flexible side chains can influence the solid-state packing of the molecules, which in turn affects the charge transport pathways. rsc.org For example, single crystal OFETs based on 2,6-dianthracenyl-dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) have demonstrated high hole mobilities, reaching up to 1.26 cm² V⁻¹ s⁻¹, attributed to favorable herringbone packing and multiple intermolecular interactions. nih.gov In another study, copolymerizing a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer with thiophene resulted in a polymer with a record-high hole mobility of 1.95 cm² V⁻¹ s⁻¹. acs.org

DerivativeDevice TypeHole Mobility (cm²/Vs)Reference
2,6-dianthracenyl-dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Single Crystal OFET1.26 nih.gov
Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymerPolymer OFET1.95 acs.org
2,6-bis(5-octylthiophen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneSolution-Processed OFET0.10 mdpi.com
Linear-shaped 7-ring benzo-fused thieno[3,2-b]thiopheneFI-TRMC4.5 rsc.org
PTTBDT-FTTOrganic Thin-Film Transistor2.1 x 10⁻² acs.org

For applications in flexible electronics and large-area printing, organic semiconductors must be processable from solution. nih.govmdpi.com The this compound intermediate is instrumental in this area, as it allows for the attachment of solubilizing groups, such as long alkyl chains, to the rigid conjugated core. mdpi.comresearchgate.net These side chains disrupt strong intermolecular forces just enough to allow the material to dissolve in common organic solvents without significantly compromising its charge-transporting properties. researchgate.net

Researchers have successfully synthesized and tested numerous solution-processable semiconductors based on this strategy. For example, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives with terminal octyl or ethylhexyl chains have been developed for OFETs, achieving mobilities as high as 0.10 cm²/Vs from solution-shearing methods. mdpi.com Another approach involves creating star-shaped molecules with a thieno[3,2-b]thiophene core, which are soluble in solvents like carbon disulfide and can be used to fabricate OFETs. nih.gov Blending these molecules with insulating polymers like polystyrene has been shown to improve film quality and increase device mobility by an order of magnitude. nih.govresearchgate.net

Active Materials in Photovoltaic Devices

Derivatives of this compound are also making significant contributions to the field of solar energy conversion. The tunable electronic properties and strong light absorption of these materials make them excellent candidates for the active layers in both organic solar cells and perovskite solar cells. researchgate.net

In OSCs, particularly those with a bulk heterojunction (BHJ) architecture, an electron donor and an electron acceptor material are blended together to form the active layer. nankai.edu.cn The thieno[3,2-b]thiophene unit is frequently incorporated as an electron-rich building block in donor materials, often in the form of donor-acceptor (D-A) copolymers or small molecules. mdpi.commdpi.com Its excellent electron-donating ability and planar structure help to ensure broad light absorption and efficient charge transport. mdpi.com

For example, a low-bandgap polymer, PTTBDT-FTT, which incorporates a thieno[3,2-b]thiophene-substituted benzodithiophene unit, has been used to create single-junction solar cells with power conversion efficiencies (PCEs) of up to 7.71%. acs.org In another study, a solution-processable small molecule (DCATT) with an A-π-D-π-A structure, using thieno[3,2-b]thiophene as part of the π-bridge, achieved a PCE of 5.20%. nih.gov The position of the thieno[3,2-b]thiophene unit within the polymer backbone is also crucial; using it as a bridge rather than a side chain in certain diketopyrrolopyrrole-based polymers led to an increased absorption coefficient, higher hole mobility, and a PCE of 5.34%. rsc.orgresearchgate.net

MaterialDevice ArchitecturePower Conversion Efficiency (PCE)Reference
PTTBDT-FTTInverted Single-Junction OSC7.71% acs.org
PTTBDT-FTTInverted Tandem OSC (Top Cell)8.66% acs.org
Diketopyrrolopyrrole-based polymer (TT as bridge)BHJ OSC5.34% rsc.orgresearchgate.net
DCATT (A-π-D-π-A small molecule)BHJ OSC5.20% nih.gov
DRCN5TT (A-D-A small molecule as donor)BHJ OSC7.03% nankai.edu.cn
PTT-ODTTBTInverted OPV7.05% mdpi.com

Perovskite solar cells have emerged as a highly efficient photovoltaic technology, but their long-term stability remains a challenge. The hole transport material (HTM) is a critical component that extracts positive charges (holes) from the perovskite layer and transports them to the electrode. frontiersin.orgbohrium.com Thieno[3,2-b]thiophene-based molecules, synthesized via intermediates like the tetraiodo compound, are being explored as advanced HTMs. bohrium.comresearchgate.net

The key advantages of using thieno[3,2-b]thiophene in HTMs are its planarity, which promotes efficient hole transport, and its sulfur atoms, which can passivate defects at the perovskite surface, enhancing device stability. researchgate.net Researchers have designed and synthesized several novel HTMs by linking a thieno[3,2-b]thiophene core with arylamine units. ucm.es One such derivative yielded a PSC with a remarkable PCE exceeding 18%, slightly outperforming the benchmark HTM, spiro-OMeTAD. ucm.es Another study on benzodithieno[3,2-b]thiophene-cored HTMs demonstrated superior long-term stability; an unencapsulated device retained over 90% of its initial efficiency after 1440 hours, whereas the spiro-OMeTAD-based device lost about 50% of its performance. researchgate.net These findings highlight the promise of thieno[3,2-b]thiophene-based structures as high-performance and stable HTMs for future perovskite solar cell technology. frontiersin.orgbohrium.com

Scientific Literature Lacks Specific Data on this compound for Advanced Electronic Applications

Following a comprehensive search of scientific databases and academic journals, it has been determined that there is a significant lack of specific research data on the chemical compound This compound for the applications detailed in the requested article outline. While the parent structure, thieno[3,2-b]thiophene (TT), and its various derivatives are subjects of extensive research in organic electronics, the tetraiodo-substituted version appears to be a far less common subject of study.

The existing body of literature extensively covers the synthesis and application of other halogenated derivatives, particularly 2,3,5,6-Tetrabromo-thieno[3,2-b]thiophene , which serves as a versatile building block for a wide array of organic electronic materials. ossila.com This bromo-analogue is frequently utilized in the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com

However, specific research findings, detailed performance data, and in-depth discussions concerning the use of This compound in the following specified areas could not be located in the available scientific literature:

Development of Conjugated Polymers and Oligomers

Donor-Acceptor (D-A) Type Polymers for Energy Storage Applications (e.g., Lithium-ion Batteries)

The thieno[3,2-b]thiophene core itself is a well-regarded building block due to its rigid, planar, and electron-rich nature, which facilitates strong intermolecular π-π stacking and efficient charge transport. nih.govnih.gov This has led to its incorporation into a variety of high-performance organic electronic materials. nih.govbeilstein-journals.orgfrontiersin.org Research on this core structure and its derivatives has demonstrated applications in OLEDs, nih.govbeilstein-journals.org capacitors, memory devices, and sensors. nih.govfrontiersin.org Furthermore, various polymerization techniques, including electropolymerization and Stille coupling, have been employed to create thieno[3,2-b]thiophene-based polymers for diverse applications, including energy storage. nih.govnih.govnih.gov

Despite the rich chemistry of the thieno[3,2-b]thiophene family, the specific focus on the 2,3,5,6-tetraiodo derivative is not reflected in the published research literature for the outlined topics. The carbon-iodine bond's nature compared to the carbon-bromine bond can influence reactivity, stability, and electronic properties, suggesting its performance would not be identical to its bromo-counterpart. However, without dedicated studies, any discussion of its specific applications would be purely speculative.

Due to the absence of specific, verifiable data for "this compound" in the requested application areas, it is not possible to construct a scientifically accurate and detailed article that adheres to the strict constraints of the provided outline.

Ladder-Type Poly(thienothiophenes) and Their Extended Conjugation

The rigid and planar structure of the thieno[3,2-b]thiophene core makes it a valuable building block for the synthesis of ladder-type polymers with extended π-conjugation. nih.govossila.com These polymers are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.comossila.com The fusion of two thiophene rings in the thieno[3,2-b]thiophene moiety enhances electron-richness and structural rigidity, which in turn can lead to higher charge carrier mobilities. ossila.commdpi.com

The functionalization of the thieno[3,2-b]thiophene core is crucial for the construction of ladder-type polymers. For instance, 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379), an analogue of this compound, serves as a versatile intermediate. It can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene, which then allows for further functionalization at the 3 and 6 positions to extend the conjugation and form ladder-type structures. ossila.com This approach highlights the potential of tetra-halogenated thieno[3,2-b]thiophenes as precursors in the synthesis of complex conjugated polymers.

Research has demonstrated the synthesis of ladder-type conjugated polymers incorporating the thieno[3,2-b]thiophene unit. For example, a polymer with a coplanar thieno[3,2-b]thiophene-phenylene-thieno[3,2-b]thiophene structure was synthesized and shown to have a narrow bandgap and broad absorption spectrum, making it an efficient electron-donor material for bulk-heterojunction polymer solar cells. nih.gov Another study reported a series of all-donor ladder-type conjugated polymers based on indacenodithieno[3,2-b]thiophene (IDTT), where the inclusion of the thieno[3,2-b]thiophene comonomer resulted in high hole mobility. rsc.org

The properties of these ladder-type polymers can be fine-tuned by altering the co-monomers copolymerized with the thieno[3,2-b]thiophene derivative. The choice of co-monomer influences the optical, thermal, and electronic properties of the resulting polymer, ultimately affecting the performance of the final electronic device. rsc.org

Applications in Metal-Organic Frameworks (MOFs) utilizing Dicarboxylate Derivatives

Dicarboxylate derivatives of thieno[3,2-b]thiophene are effective organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). These frameworks are crystalline porous materials with a wide range of potential applications, including gas storage and separation, catalysis, and sensing. mdpi.com The thieno[3,2-b]thiophene-2,5-dicarboxylate ligand, in particular, has been utilized to construct MOFs with various metal ions, including rare-earth metals and zinc. mdpi.comacs.org

The resulting MOFs exhibit interesting structural and functional properties. For instance, a series of rare-earth-based MOFs with the general formula [M₂(DMF)₄(ttdc)₃] (where M = Y, La, Tb) and [Lu₂(H₂O)₂(ttdc)₃] (ttdc²⁻ = thieno[3,2-b]thiophene-2,5-dicarboxylate) have been synthesized and characterized. mdpi.com These frameworks display three-dimensional porous networks and exhibit luminescence, with some showing potential for the sensing of small molecules. mdpi.com

In another example, zinc-based MOFs have been constructed using thieno[3,2-b]thiophene-2,5-dicarboxylate as the primary linker. These materials have shown enhanced CO₂ uptake and selectivity compared to analogous MOFs with terephthalate (B1205515) linkers, a phenomenon attributed to the presence of the polarizable sulfur atoms in the thiophene rings. mdpi.comacs.org The rigid and linear nature of the thieno[3,2-b]thiophene-2,5-dicarboxylate linker contributes to the formation of stable and porous frameworks. mdpi.com

While direct use of this compound in MOF synthesis has not been extensively reported, its dicarboxylate derivatives are key components. The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid has been well-established, providing the necessary building block for these MOFs. mdpi.com The functional properties of the resulting MOFs, such as their luminescence and gas adsorption characteristics, are directly influenced by the thieno[3,2-b]thiophene-based linker. mdpi.com

Future Directions and Research Challenges

Exploration of Novel and Efficient Synthetic Routes to Polyiodinated Thienothiophenes

A significant hurdle in the widespread application of 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene is the development of efficient and scalable synthetic protocols. While its tetrabromo analogue is readily synthesized by the full bromination of the thieno[3,2-b]thiophene (B52689) core, similar large-scale and high-yield methods for the tetra-iodo derivative are less established. mdpi.com Future research must focus on optimizing direct iodination methods, potentially using reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent, which have proven effective for other thiophene (B33073) derivatives. nih.govnih.gov A key challenge will be to achieve complete iodination without significant side reactions or the formation of partially iodinated intermediates, which can be difficult to separate.

Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The primary appeal of this compound lies in its potential for extensive functionalization. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in many cross-coupling reactions, making it an ideal substrate for introducing a wide variety of functional groups. wikipedia.org

Future research will undoubtedly focus on leveraging this enhanced reactivity in well-established palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings. nih.govmdpi.comnih.gov These reactions would allow for the introduction of aryl, heteroaryl, and vinyl substituents, thereby extending the π-conjugation of the thienothiophene core and enabling the fine-tuning of its electronic and optical properties. A significant research challenge will be to control the selectivity of these reactions, achieving mono-, di-, tri-, or tetra-substitution as desired to create a diverse library of materials.

Beyond traditional cross-coupling, the high reactivity of the C-I bond opens the door to more advanced functionalization techniques. Iodine-lithium exchange reactions, which are known to be extremely fast, offer a pathway to generate lithiated thienothiophene intermediates. wikipedia.orgmdpi.comresearchgate.net These intermediates can then be trapped with a variety of electrophiles to introduce an even broader range of functional groups that may not be accessible through cross-coupling chemistry. A key challenge in this area will be managing the high reactivity of the organolithium species and controlling the regioselectivity of the exchange reaction, especially at low temperatures. researchgate.net

Functionalization StrategyPotential SubstituentsKey Research Challenge
Suzuki Coupling Aryl, HeteroarylAchieving selective and controlled multi-substitution.
Stille Coupling Aryl, Heteroaryl, VinylStoichiometric use of toxic organotin reagents.
Heck Coupling AlkenylControlling regioselectivity and avoiding side reactions.
Iodine-Lithium Exchange A wide range of electrophilesManaging high reactivity and low-temperature conditions.

Rational Design of this compound-Based Materials for Specific Optoelectronic Applications

The ability to precisely tailor the molecular structure of thienothiophene derivatives through the functionalization of the tetraiodo- core is central to designing materials for specific optoelectronic applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). google.comnus.edu.sg

For OFET applications, the focus will be on designing molecules that promote strong intermolecular π-π stacking in the solid state to facilitate efficient charge transport. This can be achieved by introducing planar aromatic groups. For OPV applications, the design of donor-acceptor type molecules will be paramount. The tetraiodothienothiophene core can serve as a central building block to which electron-donating and electron-accepting moieties are attached, allowing for the tuning of the material's HOMO and LUMO energy levels to optimize charge separation and collection. In the context of OLEDs, functionalization can be used to tune the emission color and improve quantum efficiency. beilstein-journals.orgresearchgate.net

A significant challenge will be to develop a clear understanding of the structure-property relationships to enable the rational design of materials with predictable performance characteristics.

Deeper Understanding of Structure-Performance Relationships through Advanced Characterization and Modeling

To guide the rational design of new materials, it is essential to develop a deep understanding of the relationship between molecular structure, solid-state packing, and device performance. This requires a synergistic approach combining advanced characterization techniques and computational modeling.

Future research should involve the thorough characterization of newly synthesized derivatives of this compound using techniques such as single-crystal X-ray diffraction to elucidate their solid-state packing. Spectroscopic methods, including UV-Vis and fluorescence spectroscopy, will be crucial for determining their optical properties, while electrochemical techniques like cyclic voltammetry will be used to probe their electronic energy levels. nih.gov

Computational modeling, particularly using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), will play a vital role in predicting the electronic and optical properties of designed molecules before their synthesis. researchgate.netjmaterenvironsci.com These theoretical studies can provide valuable insights into HOMO/LUMO energies, absorption spectra, and charge transfer characteristics, thereby accelerating the discovery of high-performance materials. A key challenge will be to develop computational models that can accurately predict the properties of these complex molecules in the solid state, taking into account intermolecular interactions.

Characterization/Modeling TechniqueInformation Gained
Single-Crystal X-ray Diffraction Solid-state packing, intermolecular interactions.
UV-Vis and Fluorescence Spectroscopy Optical properties, bandgap, emission characteristics.
Cyclic Voltammetry HOMO/LUMO energy levels, electrochemical stability.
Density Functional Theory (DFT) Molecular geometry, electronic structure, energy levels.

Integration into Next-Generation Device Architectures and Scalable Fabrication Methodologies

The ultimate goal of developing new organic electronic materials is their successful integration into functional devices. Future research on derivatives of this compound must therefore also address the challenges of device fabrication and scalability.

This includes the development of solution-processing methods for depositing thin films of these materials, which is crucial for low-cost, large-area device manufacturing. The solubility of the functionalized thienothiophenes will be a key consideration, and the introduction of appropriate side chains may be necessary to ensure good processability without compromising electronic performance.

Furthermore, the integration of these new materials into advanced device architectures, such as multi-layer OLEDs or bulk heterojunction solar cells, will need to be explored to maximize their performance. A significant research challenge will be to ensure the long-term stability and reliability of devices fabricated from these novel materials.

Finally, for any promising material to have a real-world impact, its synthesis must be scalable. nih.gov Future research should therefore also focus on developing synthetic routes that are not only efficient but also amenable to large-scale production, avoiding costly reagents and complex purification procedures.

Q & A

Q. What are the established synthetic routes for 2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene?

The tetraiodo derivative is synthesized via direct iodination of the thieno[3,2-b]thiophene core. Analogous to bromination methods (e.g., using Br₂ in acetic acid/chloroform for tetrabromo derivatives), iodination typically employs iodine (I₂) with oxidizing agents like HIO₄ or catalytic Lewis acids. Solvent systems (e.g., acetic acid, DMF) and temperature control (80–120°C) are critical to achieve full substitution while minimizing side reactions. Purification via recrystallization or column chromatography yields high-purity (>98%) products .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Despite iodine’s quadrupolar relaxation, ¹H/¹³C NMR can confirm substitution patterns via splitting shifts (e.g., deshielded aromatic protons).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M]+ at m/z 695.62 for C₆I₄S₂).
  • X-ray crystallography : Resolves regiochemistry and crystal packing, though iodine’s high electron density complicates data collection .

Q. What are its primary applications in materials science?

The compound serves as a precursor for:

  • Conjugated polymers : Via Stille/Suzuki coupling, enabling π-extended structures for organic photovoltaics (OPVs) and field-effect transistors (OFETs).
  • Supramolecular assemblies : Iodine’s polarizability facilitates S···S interactions, enhancing charge transport in thin-film devices .

Advanced Research Questions

Q. How can site-selective functionalization be achieved for tailored electronic properties?

Pd-catalyzed cross-coupling (e.g., Suzuki, direct C–H arylation) exploits iodine’s leaving-group ability. For example:

  • Pd(PPh₃)₄ with aryl boronic acids selectively replaces iodine at C-3 and C-6 positions, yielding 3,6-diaryl derivatives.
  • Solvent (toluene/THF), temperature (80–110°C), and ligand choice (e.g., SPhos) optimize regioselectivity and yield (>75%) .

Q. How do researchers address contradictions in reported charge mobility values for derivatives?

Discrepancies arise from film morphology (e.g., amorphous vs. crystalline phases) and measurement techniques (e.g., FET vs. space-charge-limited current). Standardized protocols (annealing conditions, dielectric layers) and DFT modeling (band structure alignment) reconcile data. For example, symmetrical tetraiodo substitution enhances mobility (up to 1.2 cm²/V·s in OFETs) by improving molecular packing .

Q. What challenges occur in large-scale synthesis, and how are they mitigated?

Key issues include:

  • Iodine’s low reactivity : Excess I₂ (4–5 equiv.) and prolonged reaction times (24–48 hrs) ensure complete substitution.
  • Byproduct formation : Sequential quenching (e.g., Na₂S₂O₃ washes) removes residual I₂. Scalable purification via Soxhlet extraction (hexane/EtOAc) maintains >95% purity .

Q. How does iodine substitution influence crystal packing and optoelectronic performance?

  • Steric effects : Iodine’s bulkiness reduces π-π stacking distances (3.4–3.6 Å vs. 3.8 Å in non-halogenated analogs), enhancing charge mobility.
  • Electronic effects : Heavy-atom effects increase spin-orbit coupling, enabling triplet-state harvesting in OLEDs. Symmetrical substitution (2,3,5,6) minimizes torsional disorder, lowering bandgaps (~1.8 eV) .

Q. What strategies improve ambient stability in semiconductor applications?

  • Electron-withdrawing groups : Nitrile or fluorine substituents reduce HOMO levels, minimizing oxidation.
  • Encapsulation : PMMA or AlOₓ layers protect against moisture/O₂ degradation. Tetraiodo derivatives exhibit enhanced stability due to iodine’s hydrophobic nature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene
Reactant of Route 2
2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene

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